molecular formula C17H13FN6O B2529250 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892768-94-4

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2529250
CAS No.: 892768-94-4
M. Wt: 336.33
InChI Key: KPXWQIRIARBTBJ-UHFFFAOYSA-N
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Description

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H13FN6O and its molecular weight is 336.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activities of Triazole Derivatives: Novel triazole derivatives, including structures analogous to the specified chemical, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms. This includes efforts to create compounds with enhanced biological activity by exploring the antimicrobial properties of different triazole and oxadiazole derivatives (Bektaş et al., 2007; Başoğlu et al., 2013).

Anticancer Evaluation

  • Anticancer Properties: Some derivatives have been explored for their anticancer activities, showing good to moderate efficacy against various human cancer cell lines. This highlights the potential of such compounds in the development of new therapeutic agents targeting cancer (Yakantham et al., 2019).

Synthesis Techniques

  • Innovative Synthesis Methods: Research has focused on developing novel synthesis methods for triazole and oxadiazole derivatives. This includes catalyst- and solvent-free synthesis techniques, highlighting an interest in more environmentally friendly and efficient chemical synthesis processes (Ramazani & Rezaei, 2010; Moreno-Fuquen et al., 2019).

Photophysical Studies

  • Photophysical and Electrochemical Properties: Investigations into the photophysical and electrochemical properties of related compounds have been conducted, providing insights into their stability, reactivity, and potential applications in materials science, including in the development of organic light-emitting devices (Tagare et al., 2018).

Molecular Structure Analysis

  • Crystal Structure Analysis: Detailed crystallographic analysis has been performed on similar compounds, aiding in the understanding of their molecular conformations and the implications for their reactivity and interactions (Kariuki et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use and the results of further studies. If it shows promising biological activity, it could be further developed and optimized as a drug .

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O/c1-10-6-8-11(9-7-10)24-15(19)14(21-23-24)17-20-16(22-25-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXWQIRIARBTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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